Litronesib

Catalog No.
S548445
CAS No.
910634-41-2
M.F
C23H37N5O4S2
M. Wt
511.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Litronesib

CAS Number

910634-41-2

Product Name

Litronesib

IUPAC Name

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C23H37N5O4S2

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1

InChI Key

YVAFBXLHPINSIK-QHCPKHFHSA-N

SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

litronesib; Eg5 KinesinRelated Motor Protein Inhibitor LY2523355; Code name: LY2523355; KF 89617.

Canonical SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Isomeric SMILES

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Description

The exact mass of the compound Litronesib is 511.2287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Litronesib, also known as LY2523355, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in targeting a protein called kinesin-5 (Eg5). Eg5 plays a crucial role in cell division by mediating the separation of chromosomes during mitosis [].

Inhibition of Kinesin-5 (Eg5) for Cancer Treatment

Cancer cells are known for their uncontrolled division. By inhibiting Eg5, litronesib disrupts this process, potentially leading to cell death or preventing cancer cell proliferation []. This makes litronesib an attractive candidate for cancer therapy.

Research Applications of Litronesib

  • Preclinical Studies: Initial research on litronesib has been conducted in cell lines and animal models of cancer. These studies have shown promising results in terms of tumor growth inhibition [, ].
  • Clinical Trials: Clinical trials are ongoing to evaluate the safety and efficacy of litronesib in humans with different types of cancer. These trials are crucial for determining the potential of litronesib as a viable cancer treatment option.
  • Combination Therapy: Researchers are also investigating the use of litronesib in combination with other cancer therapies. This approach aims to potentially improve treatment efficacy and overcome resistance mechanisms developed by cancer cells [].

Litronesib is a small molecule compound with the chemical formula C23H37N5O4S2, classified as a kinesin inhibitor. It is primarily investigated for its potential in cancer therapy, particularly in targeting rapidly dividing cancer cells by disrupting their mitotic processes. The compound is known for its ability to inhibit the activity of kinesin-5, a motor protein essential for the proper functioning of the mitotic spindle during cell division. By interfering with this process, Litronesib aims to induce cell cycle arrest and promote apoptosis in cancerous cells .

, including:

  • Oxidation and Reduction: These reactions can alter the oxidation state of functional groups within the compound, potentially affecting its biological activity.
  • Substitution Reactions: These involve the replacement of one functional group with another, which can modify the compound's properties and efficacy.
  • Racemization: Litronesib has been studied for its racemization behavior in aqueous solutions, where it can undergo base-catalyzed inversion at a chiral center, impacting its pharmacological profile .

Litronesib exhibits significant biological activity as an antimitotic agent. Its primary mechanism involves:

  • Inhibition of Kinesin-5: By targeting kinesin-5, Litronesib disrupts microtubule dynamics, leading to improper spindle formation and ultimately causing cell cycle arrest in the metaphase stage.
  • Induction of Apoptosis: The disruption of mitosis results in increased apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Clinical trials have shown that Litronesib can effectively reduce tumor growth in various cancer models, demonstrating its potential as a therapeutic agent .

The synthesis of Litronesib involves several key steps:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups to construct the core structure of Litronesib.
  • Multi-step Synthesis: The process typically includes reactions such as amide formation, alkylation, and cyclization to build the complex structure.
  • Purification: After synthesis, purification techniques like chromatography are employed to isolate and purify the final product from by-products and unreacted starting materials .

Litronesib is primarily explored for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for various cancers, including breast cancer and other solid tumors. Its ability to selectively target cancer cells makes it a valuable addition to existing chemotherapy options.
  • Research Tool: Beyond therapeutic applications, Litronesib serves as a research tool in studies aimed at understanding mitotic processes and kinesin function in cellular biology .

Interaction studies involving Litronesib have focused on:

  • Pharmacokinetics and Pharmacodynamics: Research has explored how Litronesib interacts with biological systems, including its absorption, distribution, metabolism, and excretion profiles.
  • Combination Therapies: Studies are ongoing to assess the efficacy of Litronesib in combination with other anticancer agents to enhance therapeutic outcomes while minimizing side effects .

Litronesib shares similarities with several other compounds that target mitotic processes. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
IspinesibKinesin inhibitorTargets kinesin-5 specifically
RigosertibPolo-like kinase inhibitorFocuses on different mitotic checkpoints
VolasertibAurora kinase inhibitorTargets Aurora kinases involved in mitosis
PaclitaxelMicrotubule stabilizerStabilizes microtubules rather than destabilizing
VincristineVinca alkaloidDisrupts microtubule assembly

While compounds like paclitaxel and vincristine focus on microtubule dynamics broadly, Litronesib's specificity for kinesin-5 distinguishes it within this class of antimitotic agents. This specificity may offer advantages in terms of reduced side effects and enhanced efficacy against certain cancer types .

Purity

>98%

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

511.22869703 g/mol

Monoisotopic Mass

511.22869703 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6611F8KYCV

Pharmacology

Litronesib is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. Litronesib selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
KIF11 [HSA:3832] [KO:K10398]

Other CAS

910634-41-2

Wikipedia

Litronesib

Dates

Modify: 2023-07-15
1. Detection of circulating mRNA, microRNA, protein and vesicle markers in disease diagnosis and selection of therapies By Kuslich, Christine; Poste, George; Klass, Michael; Spetzler, David; Pawlowski, Traci From PCT Int. Appl. (2011), WO 2011127219 A1 20111013.
2. Stable lyophilized and injectable formulations of thiadiazole derivative By Kusano, Hiroko; Mishra, Dinesh Shyamdeo; Tashiro, Yoshikazu; Watanabe, Yosuke; Zhuang, Hong From PCT Int. Appl. (2009), WO 2009009470 A1 20090115.
3. Preparation of thiadiazoline derivatives as therapeutic agents for restenosis By Nakai, Ryuichiro; Shimoike, Emi; Kusaka, Hideaki; Murakata, Chikara; Yamashita, Yoshinori From PCT Int. Appl. (2006), WO 2006137490 A1 20061228.
4. antiglaucoma agents containing thiadiazoline derivatives By Miki, Ichiro; Nakai, Ryuichiro; Murakata, Isamu; Yamashita, Nobunori; Oshima, Etsuo From Jpn. Kokai Tokkyo Koho (2006), JP 2006265107 A 20061005.
5. Preparation of thiadiazole derivatives for treatment of arthritis By Miki, Ichiro; Uchii, Masako; Murakata, Chikara; Yamashita, Yoshinori; Suda, Toshio From PCT Int. Appl. (2006), WO 2006101104 A1 20060928.
6. Preparation of thiadiazoline compounds for the treatment of solid tumor By Murakata, Chikara; Kato, Kazuhiko; Yamamoto, Junichiro; Nakai, Ryuichiro; Okamoto, Seiho; Ino, Yoji; Kitamura, Yushi; Saitoh, Toshikazu; Katsuhira, Takeshi From PCT Int. Appl. (2006), WO 2006101102 A1 20060928.
7. Thiadiazoline derivatives for the treatment of psoriasis By Miki, Ichiro; Uchii, Masako; Kobayashi, Katsuya; Harada, Daisuke From PCT Int. Appl. (2006), WO 2006101105 A1 20060928.
8. Preparation of thiadiazoline derivatives for the treatment of hematopoietic tumor By Nakai, Ryuichiro; Okamoto, Seiho; Kusaka, Hideaki; Yamashita, Yoshinori; Ishida, Hiroyuki From PCT Int. Appl. (2006), WO 2006101103 A1 20060928.

Explore Compound Types